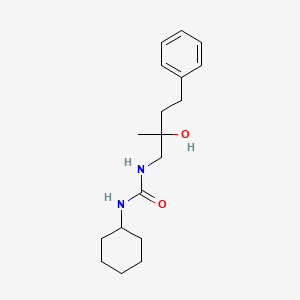

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Beschreibung

Historical Context in Urea Derivative Development

The evolution of urea chemistry traces back to Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which laid the foundation for organic chemistry. Early 20th-century research focused on simple alkyl and aryl ureas, but the 1980s marked a paradigm shift with the development of stereoselective synthesis techniques. These advances allowed the incorporation of complex substituents, such as the cyclohexyl and hydroxy-methyl-phenyl groups present in 1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea.

A critical milestone was the introduction of catalyst-free aqueous-phase urea synthesis, as demonstrated by Tiwari et al., which enabled scalable production of N-substituted ureas without organic solvents. This methodology directly supports the practical synthesis of derivatives like 1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, particularly through nucleophilic addition reactions between cyclohexyl isocyanate and hydroxy-functionalized amines.

Table 1: Key Historical Developments in Urea Chemistry

Significance in Contemporary Pharmaceutical Research

Modern drug discovery prioritizes molecules capable of forming multiple hydrogen bonds while maintaining metabolic stability—a balance achieved by 1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea. Its hydroxyl group enhances water solubility compared to purely aromatic ureas, addressing a common limitation in drug bioavailability. Computational studies suggest the compound’s ability to act as a molecular scaffold, with the cyclohexyl group providing hydrophobic binding interactions and the hydroxy moiety participating in polar contacts.

Recent applications include:

- Enzyme inhibition : Structural analogs demonstrate activity against purinergic receptors, particularly P2Y subtypes involved in immune regulation.

- Conformational control : The hydroxy-2-methyl-4-phenylbutyl chain induces specific torsion angles that optimize target binding.

- Prodrug potential : Esterification of the hydroxyl group creates derivatives with enhanced membrane permeability.

Position Within Urea-Based Therapeutic Agents

Comparative analysis with related compounds reveals distinct advantages:

Table 2: Structural Comparison of Urea Derivatives

The hydroxy group’s presence enables unique interactions absent in simpler aryl ureas, while the methyl branch enhances metabolic stability compared to linear alkyl chains. These features position the compound as a bridge between first-generation urea drugs and modern polypharmacological agents.

Research Evolution and Current Scientific Interest

Synthetic innovation drives current studies, with recent focus on:

- Regioselective functionalization : Modifying the hydroxy group while preserving the urea core

- Hybrid analog development : Combining structural motifs from purinergic receptor modulators and traditional ureas

- Computational modeling : Molecular dynamics simulations to predict binding conformations in protein targets

Ongoing clinical investigations explore derivatives for:

- Metabolic disorder interventions through urea cycle modulation

- Inflammatory pathway regulation via P2Y receptor interactions

- Neuroprotective applications leveraging blood-brain barrier permeability

Emerging spectroscopic techniques, including 2D-NMR and X-ray crystallography, now enable precise characterization of the compound’s solid-state conformation and solution-phase dynamics. These tools are critical for rational design of next-generation derivatives with optimized pharmacokinetic profiles.

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(22,13-12-15-8-4-2-5-9-15)14-19-17(21)20-16-10-6-3-7-11-16/h2,4-5,8-9,16,22H,3,6-7,10-14H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXUQVCDOJOETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NC2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and requires careful temperature regulation to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxy or urea functional groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antitumor Activity

Preliminary studies indicate that derivatives of urea compounds, including 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through pathways that lead to DNA damage. A notable case study demonstrated significant antitumor efficacy against various cancer cell lines, attributed to the compound's ability to induce DNA cross-linking.

2. Enzyme Inhibition

This compound has shown potential in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the therapeutic effects related to pain and inflammation. A related study revealed effective FAAH inhibition leading to increased levels of anandamide, suggesting applications in treating anxiety and stress-related disorders.

Case Study 1: Antitumor Efficacy

A study focused on a related urea derivative demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was linked to DNA cross-linking, enhancing therapeutic effectiveness against tumors.

Case Study 2: Enzyme Interaction

In pharmacological assessments, a closely related urea derivative effectively inhibited FAAH. This inhibition resulted in elevated anandamide levels, indicating potential therapeutic applications for anxiety and stress-related conditions.

| Compound Name | Antitumor Activity | FAAH Inhibition | Mutagenicity Risk |

|---|---|---|---|

| This compound | Moderate | Yes | High |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | High | No | Moderate |

| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | Yes | High |

Safety and Toxicity Concerns

While some derivatives exhibit beneficial effects, there are concerns regarding mutagenicity. Studies have indicated that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active sites, while the hydroxy-methyl-phenylbutyl side chain provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Urea Derivatives

Structural and Functional Insights

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl group enhances water solubility compared to the morpholinoethyl group in CMC and the sulfonyl-containing analogs . However, its phenyl and cyclohexyl groups increase lipophilicity relative to the hydroxybutyl analog . The fluorobenzyl group in Compound 53 enhances binding to hydrophobic enzyme pockets, critical for its dual inhibitory activity.

- Steric and Electronic Effects: The bulky 4-phenylbutyl chain in the target compound may limit metabolic degradation compared to smaller substituents like the cyclobutyl group in .

Synthetic Considerations :

Pharmacological and Regulatory Implications

Biological Activity :

Biologische Aktivität

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and diabetes management. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is , and it has a molecular weight of approximately 393.52 g/mol. The compound features a cyclohexyl group, a urea functional group, and a phenylbutyl moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways. Its structural components suggest potential interactions with:

- σ2 Receptors : These receptors are implicated in cell proliferation and apoptosis regulation, making them targets for cancer therapy .

- Insulin Signaling Pathways : Due to its urea structure, the compound may influence glucose metabolism, similar to other urea derivatives used in diabetes treatment.

Biological Activity and Effects

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea has shown promising biological activities in various studies:

-

Antitumor Activity :

- A study indicated that compounds with similar structural motifs exhibit antitumor effects through DNA cross-linking mechanisms, which are crucial for their effectiveness against cancer cells .

- The compound's ability to induce apoptosis in cancer cells was demonstrated in vitro, highlighting its potential as an antineoplastic agent.

- Metabolic Effects :

Case Studies

Several clinical trials and experimental studies have evaluated the efficacy and safety of similar compounds:

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial:

- Genotoxicity : Some studies have raised concerns regarding the mutagenic potential of urea derivatives, particularly their ability to induce DNA damage .

- Side Effects : Clinical observations noted instances of leukopenia and thrombocytopenia among patients treated with related compounds, necessitating careful monitoring during therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.